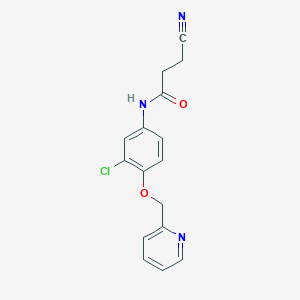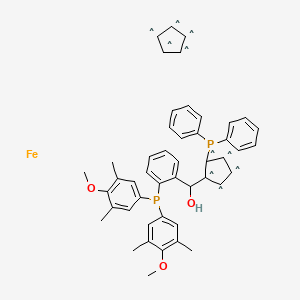
4-Amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid: is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its role as a reagent used for carbonyls and epoxides as dual electrophiles in peptide-based proteasome inhibitors. It is also an impurity of carfilzomib, a second-generation proteasome inhibitor used in the treatment of relapsed and refractory multiple myeloma.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid involves several steps. One common method includes the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added into a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, and cyanamide is added for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added into a container, stirred, and dissolved.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, with considerations for reducing waste and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of peptide-based proteasome inhibitors.
Biology: Studied for its potential role in biological systems and interactions with proteins and enzymes.
Medicine: Investigated for its therapeutic potential, especially in the treatment of multiple myeloma as an impurity of carfilzomib.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-Amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid involves its role as a dual electrophile in peptide-based proteasome inhibitors. It interacts with carbonyls and epoxides, facilitating the inhibition of proteasomes, which are crucial for protein degradation in cells. This inhibition can lead to the accumulation of damaged proteins, ultimately inducing cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2,6-dimethylhept-1-en-3-one
- 2,2,2-Trifluoroacetic acid
- Carfilzomib
Uniqueness
4-Amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid is unique due to its dual electrophilic nature, making it highly effective in peptide-based proteasome inhibitors. Its role as an impurity in carfilzomib also highlights its significance in therapeutic applications.
Properties
Molecular Formula |
C11H18F3NO3 |
|---|---|
Molecular Weight |
269.26 g/mol |
IUPAC Name |
4-amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H17NO.C2HF3O2/c1-6(2)5-8(10)9(11)7(3)4;3-2(4,5)1(6)7/h6,8H,3,5,10H2,1-2,4H3;(H,6,7) |
InChI Key |
LRERPDGQQWNGFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)C(=C)C)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate](/img/structure/B12104122.png)

amine](/img/structure/B12104135.png)
![16-Acetyl-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione](/img/structure/B12104145.png)
![[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate](/img/structure/B12104146.png)


![Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate](/img/structure/B12104154.png)
![Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12104160.png)

